6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is a chemical compound with the molecular formula C12H13BrN2O and a molecular weight of 281.15 g/mol . This compound is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and a pyrrolidine ring attached to the 3rd position. It is a versatile compound with significant potential in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindolinone scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindolinones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene and Aceschem offer this compound with high purity (≥95%) and provide necessary documentation such as NMR, MSDS, HPLC, and COA .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the bromine atom or the isoindolinone ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindolinone derivatives with higher oxidation states, while substitution reactions can produce a wide range of functionalized isoindolinones.
Scientific Research Applications
6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and isoindolinone ring play crucial roles in its reactivity and binding affinity to various biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A similar compound with a piperidine ring instead of a pyrrolidine ring.
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Another analog with a piperidine ring and similar structural features.
Uniqueness
6-Bromo-2-(pyrrolidin-3-yl)isoindolin-1-one is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13BrN2O |
---|---|
Molecular Weight |
281.15 g/mol |
IUPAC Name |
6-bromo-2-pyrrolidin-3-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H13BrN2O/c13-9-2-1-8-7-15(10-3-4-14-6-10)12(16)11(8)5-9/h1-2,5,10,14H,3-4,6-7H2 |
InChI Key |
KXFSSHWDMBAOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.